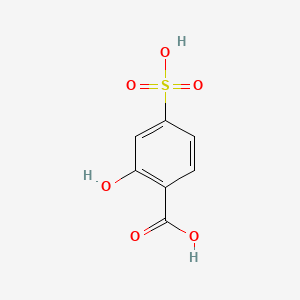
4-Sulfosalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfosalicylic acid, also known as 5-sulfosalicylic acid, is an organic compound with the molecular formula C7H6O6S. It is a derivative of salicylic acid, where a sulfonic acid group is attached to the benzene ring. This compound is commonly used in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sulfosalicylic acid can be synthesized by heating one part of salicylic acid with five parts of concentrated sulfuric acid . This reaction introduces the sulfonic acid group into the benzene ring of salicylic acid.
Industrial Production Methods: In industrial settings, this compound is often produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution can introduce different functional groups into the benzene ring.
Scientific Research Applications
4-Sulfosalicylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical methods.
Medicine: It is used in diagnostic tests for kidney function and other medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-sulfosalicylic acid involves its ability to interact with proteins and other biomolecules. It precipitates proteins by forming insoluble complexes, which can be detected through various analytical methods. This property is particularly useful in diagnostic tests for proteinuria .
Comparison with Similar Compounds
Salicylic Acid: The parent compound, which lacks the sulfonic acid group.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Benzenesulfonic Acid: A simpler sulfonic acid derivative without the hydroxyl and carboxyl groups.
Uniqueness: 4-Sulfosalicylic acid is unique due to the presence of both the hydroxyl and carboxyl groups along with the sulfonic acid group. This combination of functional groups gives it distinct chemical properties and makes it particularly useful in biochemical applications.
Properties
CAS No. |
585-42-2 |
|---|---|
Molecular Formula |
C7H6O6S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
2-hydroxy-4-sulfobenzoic acid |
InChI |
InChI=1S/C7H6O6S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
RHLPAVIBWYPLRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















